molecular formula C25H35NO B12619113 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine CAS No. 918528-73-1

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine

Cat. No.: B12619113
CAS No.: 918528-73-1
M. Wt: 365.6 g/mol
InChI Key: GNVXIECVZHJIKA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine is an organic compound belonging to the piperidine class It is characterized by its complex structure, which includes a piperidine ring substituted with tetramethyl groups and a propoxy chain bearing phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate products are then subjected to further reactions to introduce the propoxy chain and the phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.

Major Products

Scientific Research Applications

2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine apart is its unique structure, which imparts distinct chemical and biological properties

Properties

CAS No.

918528-73-1

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine

InChI

InChI=1S/C25H35NO/c1-20-12-14-21(15-13-20)16-17-23(22-10-7-6-8-11-22)27-26-24(2,3)18-9-19-25(26,4)5/h6-8,10-15,23H,9,16-19H2,1-5H3

InChI Key

GNVXIECVZHJIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C2=CC=CC=C2)ON3C(CCCC3(C)C)(C)C

Origin of Product

United States

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